1-棕榈酰-2-二十二碳六烯酰-sn-甘油-3-磷酸胆碱

描述

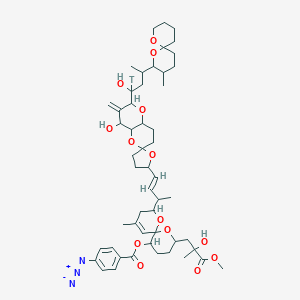

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-PC (PDPC) is a phospholipid that contains palmitic acid and docosahexaenoic acid at the sn-1 and sn-2 positions, respectively. It is a component of LDL and HDL and has been found in atherosclerotic plaques. Enrichment of PDPC in recombinant HDLs decreases cholesterol ester formation by lecithin:cholesterol acyltransferase (LCAT) in vitro.

16:0-22:6 PC or 1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine is a glycerophospholipid, with substitution of palmitic acid and docosahexaenic acid at sn-1 and sn-2 positions of the glycerol backbone, respectively.

PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)), also known as PC(16:0/22:6) or PC(38:6), belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is considered to be a glycerophosphocholine lipid molecule. PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from S-adenosylmethionine and pe-nme2(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) through its interaction with the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from CDP-choline and DG(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Finally, PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) and L-serine can be converted into choline and PS(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)); which is catalyzed by the enzyme phosphatidylserine synthase. In humans, PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is involved in phosphatidylcholine biosynthesis PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway.

1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:6 in which the acyl groups at C-1 and C-2 are specified as hexadecanoyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It has a role as a mouse metabolite. It derives from a hexadecanoic acid and an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid.

科学研究应用

脂质体挤压和浮选测定

“1-棕榈酰-2-二十二碳六烯酰-sn-甘油-3-磷酸胆碱”是一种在脂质体挤压和脂质体浮选测定中使用的甘油磷脂 . 这些测定法对于研究脂质体的特性及其与各种物质的相互作用至关重要。

溶血磷脂酰胆碱酰基转移酶的底物

该化合物可用作底物来识别、区分和表征溶血磷脂酰胆碱酰基转移酶 . 这些酶在脂质代谢和稳态中起着重要作用。

低密度脂蛋白和高密度脂蛋白的成分

它是低密度脂蛋白 (LDL) 和高密度脂蛋白 (HDL) 的组成部分,在动脉粥样硬化斑块中也有发现 . 这表明它在心血管健康和疾病中的潜在作用。

对胆固醇酯形成的影响

在重组 HDL 中富集该化合物会降低体外卵磷脂胆固醇酰基转移酶 (LCAT) 介导的胆固醇酯形成 . 这表明它在调节胆固醇代谢中的潜在作用。

在活性氧生成中的作用

该化合物会增加活性氧 (ROS) 的生成,并降低超氧化物歧化酶 (SOD) 和内皮型一氧化氮合酶 (eNOS) 的蛋白水平 . 这表明它在氧化应激和血管健康中的潜在作用。

对细胞因子分泌的影响

它会增强 LPS 刺激的 M1 巨噬细胞中 IL-6、IL-1β、IL-12 和 TNF-α 的分泌 . 这表明它在免疫反应和炎症中的潜在作用。

对调节性 T 细胞的影响

它会增加分离的人体外周血中调节性 T 细胞的 TGF-β1 生成并增强 Foxp3 蛋白水平 . 这表明它在免疫调节中的潜在作用。

在败血症中的潜在治疗作用

该化合物会增强小鼠败血症模型中中性粒细胞的功能、细菌清除和存活率 . 这表明它在败血症中的潜在治疗作用。

作用机制

Target of Action

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine is a phospholipid that contains palmitic acid and docosahexaenoic acid at the sn-1 and sn-2 positions, respectively . It is a component of Low-Density Lipoprotein (LDL) and High-Density Lipoprotein (HDL), and has been found in atherosclerotic plaques . Therefore, its primary targets are likely to be cells that interact with LDL and HDL, such as liver cells and cells of the arterial wall.

Mode of Action

It is known that enrichment of this phospholipid in recombinant hdls decreases cholesterol ester formation by lecithin:cholesterol acyltransferase (lcat) in vitro . This suggests that the compound may interact with its targets by integrating into the lipid bilayer of cells, influencing the function of enzymes like LCAT that interact with these lipids.

Biochemical Pathways

The compound is involved in lipid metabolism, particularly in the formation and function of LDL and HDL. It may influence the LCAT enzyme, which is crucial for the maturation of HDL particles and plays a role in the reverse cholesterol transport pathway . By decreasing cholesterol ester formation, the compound could potentially affect the transport of cholesterol from peripheral tissues to the liver.

Result of Action

The primary molecular effect of this compound is a decrease in cholesterol ester formation by LCAT when it is enriched in HDLs . This could lead to alterations in HDL maturation and function, potentially affecting the transport of cholesterol in the body. At the cellular level, this could influence processes such as cell membrane composition and function, signal transduction, and lipid raft formation.

生化分析

Biochemical Properties

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that enrichment of 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine in recombinant HDLs decreases cholesterol ester formation by lecithin:cholesterol acyltransferase (LCAT) in vitro .

Cellular Effects

The effects of 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,33,35,44H,6-7,9,11-13,15,17-19,22,25-26,28,30-32,34,36-43H2,1-5H3/b10-8-,16-14-,21-20-,24-23-,29-27-,35-33-/t44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESVDEZGAHUQJU-ZLBXKVHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198216 | |

| Record name | 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

806.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59403-54-2 | |

| Record name | 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59403-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059403542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes PDPC structurally distinct from other phospholipids, and how does this impact its biophysical properties?

A: PDPC is characterized by a docosahexaenoic acid (DHA, 22:6 cis-Δ(4,7,10,13,16,19)) chain at the sn-2 position of its glycerol backbone . This high degree of unsaturation distinguishes it from phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), which has a monounsaturated oleic acid at the same position. This structural difference significantly impacts its behavior in membranes. For instance, (2)H NMR spectroscopy and molecular dynamics simulations reveal that the polyunsaturated DHA chains in PDPC bilayers have a propensity to adopt extended, helical conformations and back-bended structures . These conformations influence membrane fluidity and flexibility, potentially affecting the function of membrane-associated proteins.

Q2: How does PDPC interact with ethanol in biological membranes, and what are the implications of this interaction?

A: Studies using model membranes of POPC and PDPC, as well as native rod outer segment disk membranes, demonstrate that ethanol increases the equilibrium concentration of metarhodopsin II (MII), the active form of the visual receptor rhodopsin . Interestingly, this effect is amplified in the presence of PDPC compared to POPC. This suggests that the polyunsaturated acyl chains in PDPC may create a membrane environment more susceptible to ethanol's effects on rhodopsin conformation, potentially by altering lipid packing properties.

Q3: What is the significance of PDPC in the context of DHA transport during pregnancy?

A: Studies in rats suggest that PDPC plays a crucial role in the transport of DHA from the mother to the fetus , . During pregnancy, there is a marked increase in the levels of PDPC in both the liver and plasma, coinciding with an overall rise in maternal plasma DHA. This suggests that the liver increases its production of PDPC, likely utilizing DHA synthesized via increased Δ6 desaturase activity, to facilitate the transport of this essential fatty acid to the developing fetus.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)